molecular formula C16H22N2O3S B11502674 (1R)-octahydro-2H-quinolizin-1-ylmethyl (thiophen-2-ylcarbonyl)carbamate

(1R)-octahydro-2H-quinolizin-1-ylmethyl (thiophen-2-ylcarbonyl)carbamate

Cat. No.: B11502674
M. Wt: 322.4 g/mol
InChI Key: OYSBOQSTNMBOFY-UEWDXFNNSA-N
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Description

“(1R)-octahydro-2H-quinolizin-1-ylmethyl (thiophen-2-ylcarbonyl)carbamate” is a complex organic compound with a unique structure. Let’s break it down:

    Chemical Formula: C₁₆H₂₀N₂O₂S

    IUPAC Name: this compound

This compound combines a quinolizidine ring system with a thiophene moiety, making it intriguing for various applications.

Preparation Methods

Synthetic Routes::

    Cyclization Approach:

    Enantioselective Synthesis:

Industrial Production::
  • Industrial-scale production methods may involve continuous flow processes or batch reactions.
  • Precursor availability, cost, and environmental considerations influence the choice of method.

Chemical Reactions Analysis

Reactions::

    Oxidation: The carbamate group can undergo oxidation to form a carbonyl compound.

    Reduction: Reduction of the quinolizidine ring may yield amines or other derivatives.

    Substitution: Substitution reactions at the thiophene ring can lead to diverse analogs.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products::
  • The compound itself and its derivatives (e.g., amine salts, esters).

Scientific Research Applications

    Medicinal Chemistry: Investigating its potential as a drug candidate (e.g., antipsychotic, analgesic).

    Biological Studies: Understanding its interactions with receptors and enzymes.

    Materials Science: Exploring its use in organic electronics or sensors.

    Agrochemicals: Investigating pesticidal properties.

Mechanism of Action

  • The compound likely interacts with specific receptors or enzymes, modulating biological pathways.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Quinolizidine alkaloids, such as lupinine and sparteine.

    Uniqueness: The combination of quinolizidine and thiophene moieties sets it apart.

Properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(thiophene-2-carbonyl)carbamate

InChI

InChI=1S/C16H22N2O3S/c19-15(14-7-4-10-22-14)17-16(20)21-11-12-5-3-9-18-8-2-1-6-13(12)18/h4,7,10,12-13H,1-3,5-6,8-9,11H2,(H,17,19,20)/t12-,13?/m0/s1

InChI Key

OYSBOQSTNMBOFY-UEWDXFNNSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=CC=CS3

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=CS3

Origin of Product

United States

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